molecular formula C11H11N3O2 B13160098 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13160098
M. Wt: 217.22 g/mol
InChI Key: DSIWIUNCOQSZRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the cyclization of glycine-derived enamino amides. One common method includes the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . The reaction conditions often involve the use of catalysts such as Ni(II) or Cu(II) complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated synthesis systems can enhance the production rate and reduce the cost of manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-Amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C₁₁H₁₁N₃O₂), has been studied for various pharmacological properties, including antidiabetic and antimicrobial effects.

The molecular formula of this compound is C₁₁H₁₁N₃O₂, with a molecular weight of approximately 217.22 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of pyrrole derivatives, including this compound. A related study on similar compounds demonstrated significant aldose reductase (AR) inhibitory activity, which is crucial in managing diabetic complications. The insulin-mimetic activity was evaluated through in vitro assays that measured free fatty acid release from isolated rat adipocytes treated with epinephrine. The results indicated that several synthesized complexes exhibited higher insulin-mimetic activities compared to standard controls .

Antimicrobial Activity

Pyrrole derivatives have also shown promising antimicrobial properties. A study indicated that certain pyrrole-based compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 3.12 μg/mL, indicating potent antibacterial activity .

Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A study focused on synthesizing various pyrrole derivatives, including the target compound, evaluated their biological activities against different pathogens. The findings revealed that the synthesized compounds not only inhibited bacterial growth but also showed potential as lead compounds for developing new antibiotics .

Case Study 2: Insulin-Mimetic Activity Assessment

In another investigation, the insulin-mimetic properties of pyrrole derivatives were assessed using isolated adipocytes. The study highlighted that specific structural features in the pyrrole framework significantly enhanced the insulin-mimetic activity, suggesting that modifications to the basic structure could yield more potent antidiabetic agents .

Research Findings Summary

Study Focus Findings
Study 1Antidiabetic ActivitySignificant AR inhibition and insulin-mimetic effects observed in synthesized complexes .
Study 2Antimicrobial ActivityEffective against Staphylococcus aureus and Salmonella typhimurium with MIC values as low as 3.12 μg/mL .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

5-amino-3-hydroxy-2-phenyl-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C11H11N3O2/c12-10-7(11(13)16)9(15)8(14-10)6-4-2-1-3-5-6/h1-5,8,15H,(H2,12,14)(H2,13,16)

InChI Key

DSIWIUNCOQSZRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=N2)N)C(=O)N)O

Origin of Product

United States

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